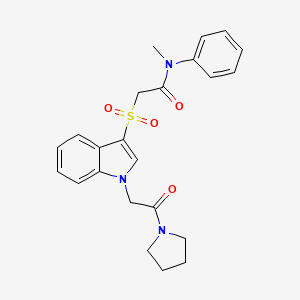

N-methyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-methyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-methyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide, with the CAS number 878058-20-9, is a synthetic compound that has garnered attention for its potential biological activities. Its complex structure, featuring indole and pyrrolidine moieties, suggests a diverse range of interactions within biological systems.

The molecular formula of this compound is C23H25N3O4S, with a molecular weight of 439.5 g/mol. The compound's structure includes a sulfonamide group, which is often associated with various pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H25N3O4S |

| Molecular Weight | 439.5 g/mol |

| CAS Number | 878058-20-9 |

The biological activity of this compound is primarily mediated through its interaction with G protein-coupled receptors (GPCRs). Specifically, it has been studied for its antagonistic effects on gastrin-releasing peptide (GRP) receptors, which are implicated in various physiological processes including the modulation of pain and inflammation .

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Antagonistic Activity : The compound has been shown to act as an antagonist at GRP receptors, leading to reduced intracellular calcium mobilization in human neutrophils. This suggests potential applications in managing inflammatory responses .

- Neutrophil Activation : Studies have demonstrated that compounds with similar structures can activate reactive oxygen species (ROS) production in neutrophils, indicating a role in immune response modulation.

- Analgesic Properties : Given its mechanism of action on pain-related pathways, the compound may possess analgesic properties, making it a candidate for further investigation in pain management therapies.

Case Studies and Research Findings

Several studies have explored the pharmacological profile of compounds structurally related to this compound:

Study 1: GRP Receptor Antagonism

A study published in 2011 examined various ligands for their ability to modulate GRP receptors. The results indicated that certain analogs exhibited potent antagonistic effects, leading to decreased calcium signaling in neutrophils . This highlights the potential therapeutic applications of such compounds in treating conditions characterized by excessive inflammation.

Study 2: Structure–Activity Relationship (SAR)

Further research focused on the SAR of related compounds revealed that modifications to the indole and sulfonamide groups significantly influenced biological activity. Compounds with specific substitutions demonstrated enhanced receptor binding affinity and improved efficacy as GRP antagonists .

Aplicaciones Científicas De Investigación

Biological Activities

N-methyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide exhibits various biological activities, including:

- Anticancer Activity : Similar indole derivatives have shown significant anticancer effects. The compound's structure suggests potential interactions with biological targets involved in cancer progression, making it a candidate for further pharmacological studies.

- Antimicrobial Properties : Compounds with sulfonamide functionalities are often effective against bacterial infections. Given the structural similarities to known sulfonamide drugs, this compound may exhibit antimicrobial properties as well.

- Analgesic Effects : Some derivatives of indole and sulfonamide are recognized for their analgesic properties, suggesting that this compound may also provide pain relief through modulation of pain pathways.

Pharmacological Studies

Research has indicated that this compound could be utilized in the following areas:

| Application Area | Description |

|---|---|

| Drug Development | Investigating the compound's efficacy and safety as a potential therapeutic agent for cancer and bacterial infections. |

| Mechanistic Studies | Understanding the molecular interactions of the compound with specific biological targets to elucidate its mechanism of action. |

| Structure–Activity Relationship (SAR) Studies | Modifying the compound's structure to enhance its biological activity and reduce toxicity. |

Case Studies and Research Findings

Several studies have highlighted the potential of compounds similar to this compound:

- Antitumor Activity : A study demonstrated that indole derivatives exhibited significant antitumor activity against various cancer cell lines, indicating that modifications to this class of compounds could lead to effective anticancer agents .

- Cytotoxicity Testing : In vitro studies on similar compounds showed cytotoxic effects on cancerous cell lines while maintaining low toxicity on normal cells. This highlights the therapeutic window that can be explored further with N-methyl derivatives .

- Molecular Hybridization : Research into hybrid compounds combining sulfonamide structures with other pharmacophores has led to the development of novel agents with enhanced biological effects, suggesting a pathway for further exploration with N-methyl derivatives .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The methanesulfonamide group participates in nucleophilic substitutions due to the electron-withdrawing sulfonyl group.

Key Findings :

-

Acidic hydrolysis of the sulfonamide group proceeds efficiently under reflux conditions, preserving the pyrazole ring integrity.

-

Acylation occurs selectively at the pyrazole nitrogen when using acetyl chloride .

Electrophilic Aromatic Substitution

The electron-rich 3,4-dimethoxyphenyl ring undergoes electrophilic substitutions.

Key Findings :

-

Nitration occurs preferentially at the para position relative to methoxy groups due to steric and electronic factors .

-

Bromination under Friedel-Crafts conditions yields ortho-substituted products .

Redox Reactions

The furan-2-carbonyl group and pyrazole ring are redox-active.

Key Findings :

-

LiAlH₄ reduces the furan carbonyl to a hydroxymethyl group without affecting the sulfonamide.

-

KMnO₄ oxidizes the furan ring to a carboxylic acid under neutral conditions.

Cycloaddition and Ring-Opening

The dihydropyrazole ring participates in [3+2] cycloadditions.

Key Findings :

-

Cycloaddition with phenyl isocyanate forms a stable triazole ring .

-

Basic peroxide conditions cleave the pyrazole ring while retaining sulfonamide functionality.

Metal-Catalyzed Cross-Couplings

The aryl halide intermediates enable palladium-catalyzed couplings.

Key Findings :

-

Suzuki couplings proceed efficiently with boronic acids bearing electron-withdrawing groups.

-

Buchwald-Hartwig aminations require bulky ligands to prevent catalyst deactivation .

pH-Dependent Tautomerism

The pyrazole ring exhibits keto-enol tautomerism, influencing reactivity:

| pH Range | Dominant Tautomer | Reactivity Profile | Source |

|---|---|---|---|

| 2–6 | Keto form (NH–CO) | Electrophilic at C4 | |

| 7–12 | Enol form (N=C–OH) | Nucleophilic at N2 |

Key Applications :

-

Acidic conditions favor electrophilic substitutions at C4.

-

Basic conditions enable nucleophilic attacks at N2 for heterocycle functionalization .

Photochemical Reactions

UV irradiation induces furan ring rearrangements:

| Conditions | Product | Quantum Yield (Φ) | Source |

|---|---|---|---|

| UV (254 nm), CH₃CN | Oxepin deri |

Propiedades

IUPAC Name |

N-methyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S/c1-24(18-9-3-2-4-10-18)23(28)17-31(29,30)21-15-26(20-12-6-5-11-19(20)21)16-22(27)25-13-7-8-14-25/h2-6,9-12,15H,7-8,13-14,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPWCSJZJWXMRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.